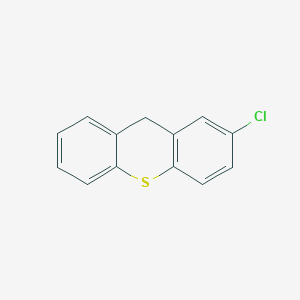
2-Chlorothioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothioxanthene is an organic compound with the molecular formula C13H7ClOS. It is a derivative of thioxanthene, characterized by the presence of a chlorine atom at the second position of the thioxanthene ring system. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothioxanthene typically involves the reaction of 2-chlorobenzonitrile with 4-chlorothiophenol. The process begins with the formation of 2-(4’-chlorophenylthio)benzonitrile, which is then hydrolyzed in an acidic or basic medium to yield 2-(4’-chlorophenylthio)benzoic acid. This intermediate undergoes cyclization through dehydration to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorothioxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorothioxanthone.
Reduction: Reduction reactions can yield thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chlorohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorothioxanthone
Reduction: Thioxanthene derivatives
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorothioxanthene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a probe in biochemical studies due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Chlorothioxanthene involves its interaction with molecular targets and pathways. As a photoinitiator, it absorbs light and undergoes excitation to its triplet state. This excited state can then participate in various photochemical reactions, including the formation of radical species that initiate polymerization. The compound’s ability to interact with metal complexes further enhances its photochemical activity .
Comparaison Avec Des Composés Similaires
- Thioxanthone
- 2-Chlorothioxanthone
- 9H-Thioxanthene
Comparison: 2-Chlorothioxanthene is unique due to the presence of a chlorine atom, which imparts distinct chemical and physical properties. Compared to thioxanthone, it has a higher reactivity in substitution reactions. 2-Chlorothioxanthone, on the other hand, is more commonly used as a photoinitiator due to its higher triplet energy and longer triplet lifetime .
Propriétés
Numéro CAS |
92-38-6 |
|---|---|
Formule moléculaire |
C13H9ClS |
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
2-chloro-9H-thioxanthene |
InChI |
InChI=1S/C13H9ClS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
Clé InChI |
HRJYGQAACVZSEO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


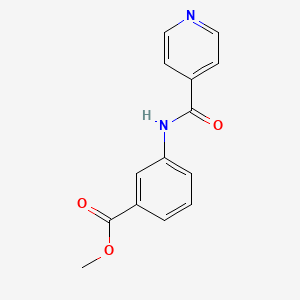
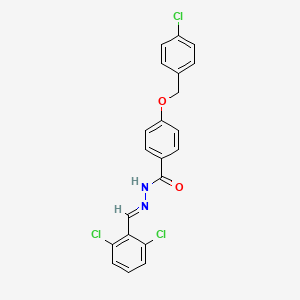

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
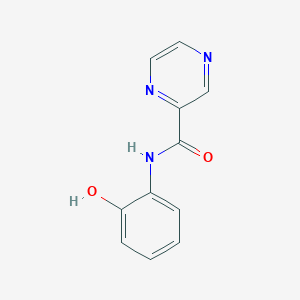




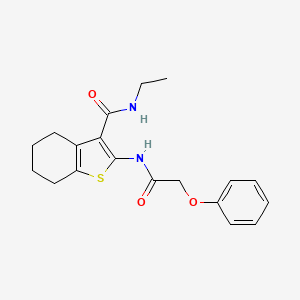
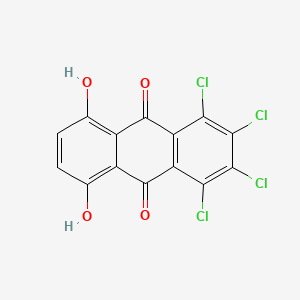
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
